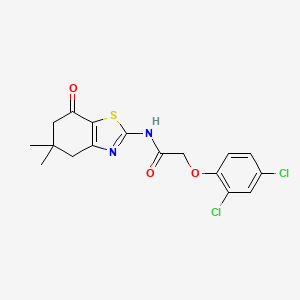

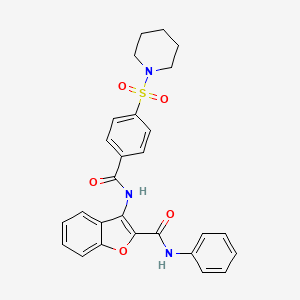

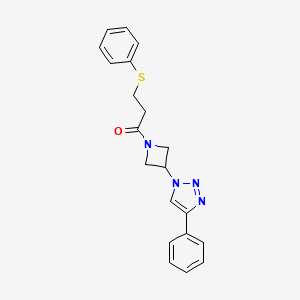

![molecular formula C11H10N2O4S B2842823 Ethyl (3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate CAS No. 27697-60-5](/img/structure/B2842823.png)

Ethyl (3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate

説明

Ethyl (3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate is a derivative of thiazole . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals . Thiazoles occupy potent biological applications .

Synthesis Analysis

The synthesis of thiophene derivatives, including Ethyl (3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate, involves several methods such as the Gewald reaction, Wilgerodt-Kindler reaction, Paul-Knorr reaction, fluorous synthetic protocol, sulfur-assisted reactions, electrophilic cyclization, and direct arylation methods . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl (3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate include a melting point of 155-156 °C, a predicted boiling point of 398.8±22.0 °C, and a predicted density of 1.330±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .科学的研究の応用

Synthesis of Novel Compounds

Ethyl (3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate has been used as a core structure in the synthesis of a variety of novel compounds. For instance, it has been a precursor for creating new azo-Schiff bases with potential applications in various fields, including materials science and pharmacology. The compound has been used to prepare azo-Schiff bases by reaction with suitable aldehydes, yielding compounds that have been characterized by spectral and crystallographic methods (Menati, Mir, Notash, 2020).

Radiation-Induced Studies

Furthermore, studies have also focused on understanding the behavior of this compound under irradiation. Single crystals of ethyl (3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate have been irradiated and analyzed using electron spin resonance (ESR) to study radiation-induced radicals, offering insights that could be valuable in radiation chemistry and materials science (Usta et al., 2012).

Biological Applications

Anticancer Activity

In the realm of medicinal chemistry, derivatives of ethyl (3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate have shown promise as anticancer agents. Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized and evaluated for their in vitro anticancer activity against specific cancer cell lines, highlighting the potential therapeutic applications of these compounds (Abdel-Motaal, Alanzy, Asem, 2020).

Anti-rheumatic and Antioxidant Properties

Moreover, studies have synthesized and characterized complexes of ethyl (3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate with metals like Co(II), Cu(II), and Zn(II). These complexes have exhibited significant anti-rheumatic, antioxidant, and analgesic effects in in vivo models, suggesting their utility in the development of new therapeutic agents (Sherif, Hosny, 2014).

Molecular Engineering and Chemistry

Heterocyclic Chemistry

The compound has also been a focal point in heterocyclic chemistry, where its derivatives have been involved in the synthesis of a wide range of heterocyclic compounds. These synthetic endeavors have led to the creation of molecules with potential pharmaceutical applications, underlining the compound's versatility as a building block in organic synthesis (Shipilovskikh et al., 2009).

Safety and Hazards

Ethyl (3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate is classified as GHS07, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . After handling, skin should be washed thoroughly . It should not be eaten, drunk, or smoked when using this product .

作用機序

Target of Action

Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate is a compound that has been associated with the inhibition of various kinases . Kinases are enzymes that play a crucial role in cellular processes such as cell division, metabolism, and signal transduction . This compound has been used in the synthesis of inhibitors for LIMK1, MK2, and PIM kinases .

Mode of Action

It is known that the compound interacts with its targets (kinases) and induces changes that inhibit their activity . The amino group in the compound is involved in intra- and intermolecular hydrogen bonding, which may contribute to its interaction with its targets .

Biochemical Pathways

The compound’s interaction with kinases can affect various biochemical pathways. For instance, the inhibition of LIMK1 can disrupt actin polymerization, a process crucial for cell movement and division . Similarly, the inhibition of MK2 and PIM kinases can affect various cellular processes, including cell growth and survival .

Result of Action

The inhibition of kinases by Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate can lead to various molecular and cellular effects. For instance, the disruption of actin polymerization can prevent the metastatic potential of tumor cells where LIMK is over-expressed . The compound also exhibits a highly sensitive and selective ratiometric response to In 3+ in DMF/H 2 O tris buffer solution .

Action Environment

The action, efficacy, and stability of Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate can be influenced by various environmental factors. For instance, the compound’s fluorescence emission intensity ratio exhibits a good linear correlation with the In 3+ concentration in the 5 to 25 μM range . Additionally, the compound should be kept in a dark place, sealed in dry, and at a temperature of 2-8°C .

特性

IUPAC Name |

ethyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c1-2-17-11(14)10-9(12)7-5-6(13(15)16)3-4-8(7)18-10/h3-5H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNPPODVURWWBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

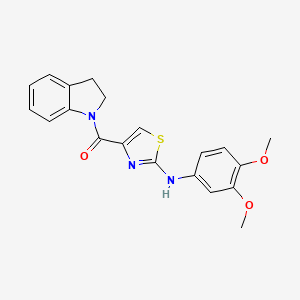

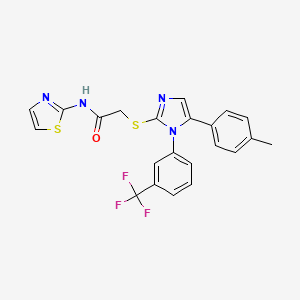

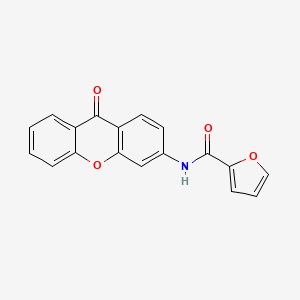

![5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2842749.png)

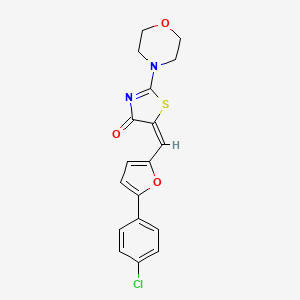

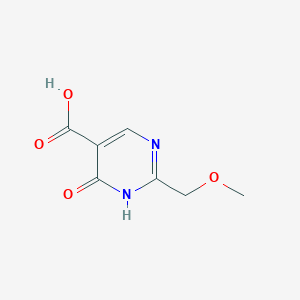

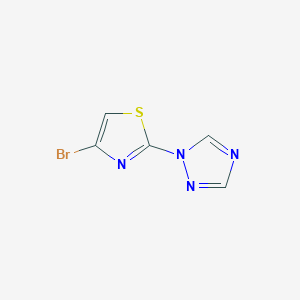

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2842761.png)

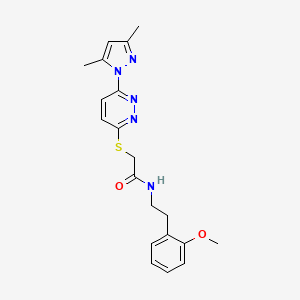

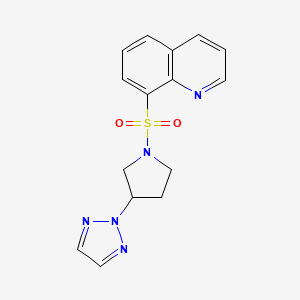

![3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2842762.png)